![molecular formula C17H21NO3S B12626835 4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide CAS No. 920527-59-9](/img/structure/B12626835.png)
4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide is a sulfonamide compound, which is a class of organosulfur compounds containing the sulfonamide functional group. Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry for their antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with amines. One common method is the oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents like hydrogen peroxide and thionyl chloride, followed by reaction with amines to form sulfonamides . Another method involves the use of sulfonyl fluorides activated by calcium triflimide for nucleophilic addition with amines .
Industrial Production Methods
Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Microwave irradiation has also been used to enhance reaction rates and yields in the synthesis of sulfonamides .
Chemical Reactions Analysis
Types of Reactions
Sulfonamides can undergo various chemical reactions, including:
Oxidation: Conversion of sulfonamides to sulfonyl chlorides.
Reduction: Reduction of sulfonamides to amines.
Substitution: Nucleophilic substitution reactions involving the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and thionyl chloride.
Reduction: Lithium aluminum hydride.
Substitution: Cyanuric chloride and triethylamine in anhydrous acetonitrile.
Major Products
The major products formed from these reactions include sulfonyl chlorides, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its use in treating bacterial infections and other disease states.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of sulfonamides involves the inhibition of bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid. By competitively inhibiting this enzyme, sulfonamides prevent the formation of dihydrofolate and tetrahydrofolate, ultimately inhibiting bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
Properties
CAS No. |
920527-59-9 |
|---|---|
Molecular Formula |
C17H21NO3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-2-14-8-10-17(11-9-14)22(20,21)18-16(13-19)12-15-6-4-3-5-7-15/h3-11,16,18-19H,2,12-13H2,1H3/t16-/m0/s1 |
InChI Key |
GRLBKXIOZQQNBI-INIZCTEOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)CO |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


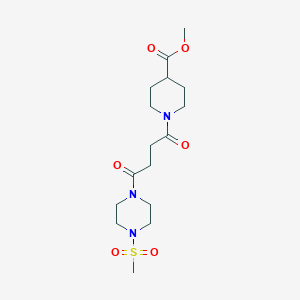
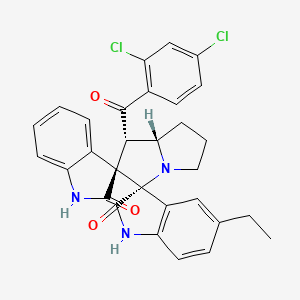
![3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B12626764.png)
![1-[(2,6-Dichloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12626769.png)
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)-](/img/structure/B12626773.png)
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(4-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12626795.png)
![2'-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2'H-spiro[indene-2,1'-naphthalene]](/img/structure/B12626801.png)
![Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate](/img/structure/B12626805.png)
![1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-](/img/structure/B12626807.png)
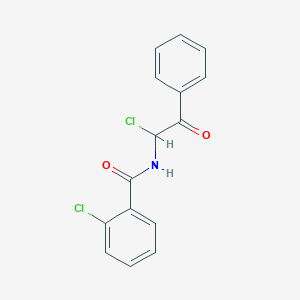
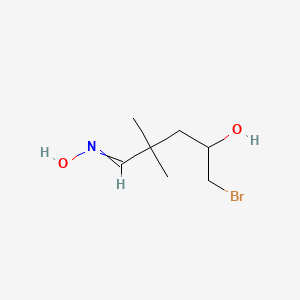
![Benzoic acid,4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester](/img/structure/B12626830.png)
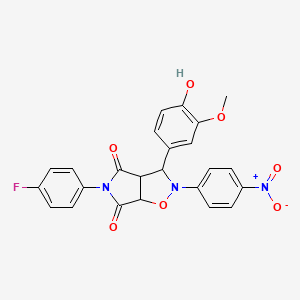
![3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid](/img/structure/B12626832.png)
